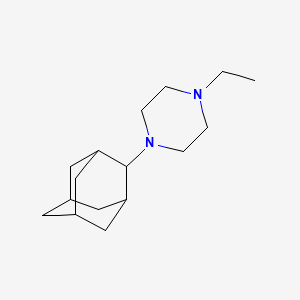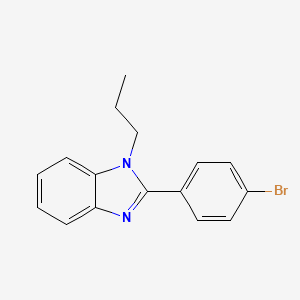![molecular formula C14H19NO B5802064 N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
N-[2-(1-methylcyclopropyl)phenyl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-methylcyclopropyl)phenyl]butanamide, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of metabotropic glutamate receptor subtype 2 (mGlu2 PAMs).
作用机制
N-[2-(1-methylcyclopropyl)phenyl]butanamide acts as a positive allosteric modulator of mGlu2, a type of glutamate receptor found in the brain. By binding to a specific site on the receptor, N-[2-(1-methylcyclopropyl)phenyl]butanamide enhances the activity of mGlu2, leading to increased release of neurotransmitters such as dopamine and serotonin. This, in turn, can improve cognitive function and alleviate symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects
N-[2-(1-methylcyclopropyl)phenyl]butanamide has been shown to increase glutamate release in the prefrontal cortex, a brain region involved in cognitive function and emotion regulation. It also enhances dopamine and serotonin release in the nucleus accumbens, a brain region involved in reward processing and motivation. These effects are thought to underlie the therapeutic potential of N-[2-(1-methylcyclopropyl)phenyl]butanamide in neuropsychiatric disorders.
实验室实验的优点和局限性
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]butanamide in lab experiments is its high selectivity for mGlu2, which minimizes off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of N-[2-(1-methylcyclopropyl)phenyl]butanamide and the type of assay used. Additionally, the pharmacokinetics of N-[2-(1-methylcyclopropyl)phenyl]butanamide, such as its half-life and bioavailability, may affect its suitability for certain experiments.
未来方向
There are several potential future directions for research on N-[2-(1-methylcyclopropyl)phenyl]butanamide. One area of interest is the development of more potent and selective mGlu2 PAMs that can be used in clinical settings. Another direction is the investigation of the long-term effects of N-[2-(1-methylcyclopropyl)phenyl]butanamide on brain function and behavior. Finally, the potential use of N-[2-(1-methylcyclopropyl)phenyl]butanamide in combination with other drugs for the treatment of neuropsychiatric disorders is an area that warrants further exploration.
Conclusion
In conclusion, N-[2-(1-methylcyclopropyl)phenyl]butanamide is a novel compound with significant potential for the treatment of neuropsychiatric disorders. Its mechanism of action as a positive allosteric modulator of mGlu2, along with its biochemical and physiological effects, make it a promising therapeutic target. While there are limitations to its use in lab experiments, further research on N-[2-(1-methylcyclopropyl)phenyl]butanamide could lead to the development of new treatments for a range of neuropsychiatric disorders.
合成方法
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]butanamide involves a multi-step process that starts with the reaction of 1-methylcyclopropylmagnesium bromide with 2-bromoacetophenone to form 2-(1-methylcyclopropyl)phenylacetone. This intermediate is then reacted with butyryl chloride in the presence of aluminum chloride to form N-[2-(1-methylcyclopropyl)phenyl]butanamide. The final product is purified by column chromatography and recrystallization.
科学研究应用
N-[2-(1-methylcyclopropyl)phenyl]butanamide has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. It has been found to improve cognitive function, reduce anxiety-like behavior, and normalize glutamate levels in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(1-methylcyclopropyl)phenyl]butanamide in humans.
属性
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-13(16)15-12-8-5-4-7-11(12)14(2)9-10-14/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGSVQDDRRBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7025449 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5801987.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)



![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)


![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
